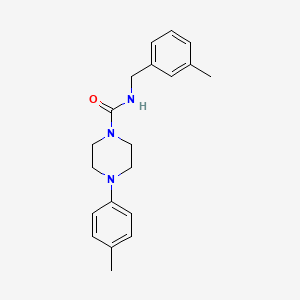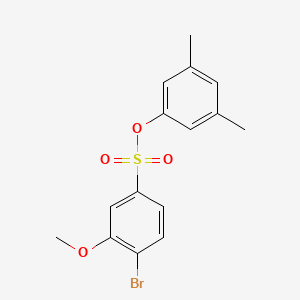
3,5-Dimethylphenyl 4-bromo-3-methoxybenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethylphenyl 4-bromo-3-methoxybenzenesulfonate is an organic compound that features a complex aromatic structure It is characterized by the presence of a bromine atom, a methoxy group, and a sulfonate ester group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylphenyl 4-bromo-3-methoxybenzenesulfonate typically involves a multi-step process. One common method includes the following steps:
Methoxylation: The methoxy group is introduced via nucleophilic substitution, often using methanol (CH3OH) and a base like sodium methoxide (NaOCH3).
Sulfonation: The sulfonate ester group is added through a reaction with sulfonyl chloride (RSO2Cl) in the presence of a base such as pyridine (C5H5N).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethylphenyl 4-bromo-3-methoxybenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the functional groups attached to the benzene ring.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd), boronic acids (R-B(OH)2).
Major Products
The major products formed depend on the specific reactions and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.
Applications De Recherche Scientifique
3,5-Dimethylphenyl 4-bromo-3-methoxybenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its role in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action for 3,5-Dimethylphenyl 4-bromo-3-methoxybenzenesulfonate involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The sulfonate ester group can enhance solubility and facilitate the compound’s incorporation into larger molecular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-3,5-dimethylphenyl N-methylcarbamate: Similar structure but with a carbamate group instead of a sulfonate ester.
3,5-Dimethylphenylboronic acid: Contains a boronic acid group instead of a bromine atom and sulfonate ester.
Uniqueness
3,5-Dimethylphenyl 4-bromo-3-methoxybenzenesulfonate is unique due to its combination of functional groups, which confer specific reactivity and potential applications not shared by its analogs. The presence of both a bromine atom and a sulfonate ester group allows for diverse chemical transformations and applications in various fields.
Propriétés
Formule moléculaire |
C15H15BrO4S |
|---|---|
Poids moléculaire |
371.2 g/mol |
Nom IUPAC |
(3,5-dimethylphenyl) 4-bromo-3-methoxybenzenesulfonate |
InChI |
InChI=1S/C15H15BrO4S/c1-10-6-11(2)8-12(7-10)20-21(17,18)13-4-5-14(16)15(9-13)19-3/h4-9H,1-3H3 |
Clé InChI |
BCNUYCHKLULYFS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)OS(=O)(=O)C2=CC(=C(C=C2)Br)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


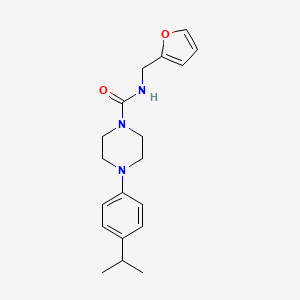
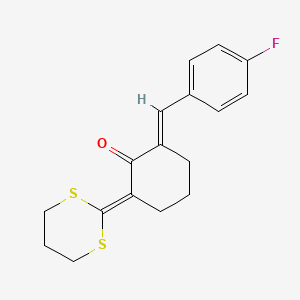
![5-{2-[4-(Isopentyloxy)benzylidene]hydrazino}-2-isopropenyl-1,3-oxazole-4-carbonitrile](/img/structure/B13373539.png)

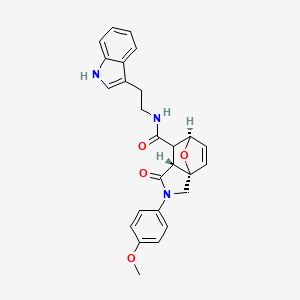
![N-[(6,7-dimethoxy-1-phenyl-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]isoleucine](/img/structure/B13373575.png)
![N-(5-chloro-2-methoxyphenyl)-5-fluoro-1,1',2,2',5',6',7',7'a-octahydro-2-oxospiro[indole-3,3'-pyrrolizine]-2'-carboxamide](/img/structure/B13373583.png)
![3-(1-Azepanylmethyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373593.png)
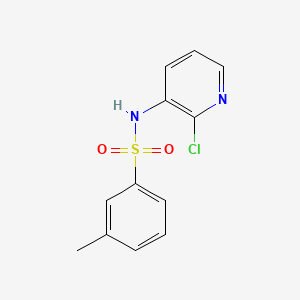
![{5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)diazenyl]-4-methyl-1,3-thiazol-2-yl}[(3-fluorophenyl)hydrazono]acetonitrile](/img/structure/B13373602.png)
![3-{[(4-bromophenyl)sulfonyl]methyl}-7,8-dimethoxy-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B13373608.png)
![2-[(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B13373618.png)
![3-Butyl-6-[(2,6-dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373621.png)
